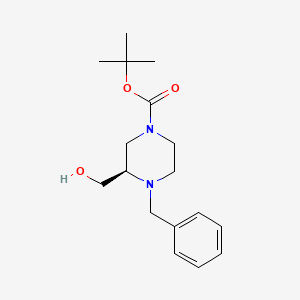
Aspartic acid, N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide aspartique, N,N-diméthyl- est un dérivé de l’acide aspartique, un acide aminé qui joue un rôle crucial dans la biosynthèse des protéines. Ce composé est caractérisé par la présence de deux groupes méthyles liés à l’atome d’azote du groupe amino de l’acide aspartique. Il est connu pour son implication dans divers processus biochimiques et a des applications significatives dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acide aspartique, N,N-diméthyl- peut être synthétisé par plusieurs méthodes. Une approche courante implique l’addition de Michael de la méthylamine au fumarate de diméthyle. Cette réaction est généralement effectuée dans des conditions contrôlées pour garantir l’obtention du produit souhaité . Une autre méthode implique la méthylation réductrice de l’acide aspartique en utilisant du formaldéhyde et un agent réducteur tel que le cyanoborohydrure de sodium .
Méthodes de production industrielle : Dans les milieux industriels, la production d’acide aspartique, N,N-diméthyl- implique souvent des protocoles enzymatiques. Par exemple, un protocole enzymatique utilisant une N-déméthylase prédite de la bactérie Chloroflexi a été développé pour la résolution chirale de l’acide N-méthyl-D,L-aspartique . Cette méthode est avantageuse en raison de ses conditions de réaction douces et de sa haute spécificité.
Analyse Des Réactions Chimiques
Types de réactions : L’acide aspartique, N,N-diméthyl- subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé pour des applications spécifiques.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés pour oxyder l’acide aspartique, N,N-diméthyl-, dans des conditions contrôlées.
Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles qui ciblent les groupes carboxyle ou amino du composé.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés d’acides carboxyliques, tandis que la réduction peut produire des dérivés N-méthylés.
4. Applications de la recherche scientifique
L’acide aspartique, N,N-diméthyl- a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme précurseur dans la synthèse d’autres composés biologiquement actifs.
Applications De Recherche Scientifique
Aspartic acid, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide aspartique, N,N-diméthyl-, implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il agit comme un agoniste sur l’un des sous-types de récepteurs du glutamate, modulant l’homéostasie du calcium et les événements neuroexcitateurs . Cette interaction est cruciale pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques.
Comparaison Avec Des Composés Similaires
L’acide aspartique, N,N-diméthyl- peut être comparé à d’autres composés similaires tels que l’acide N-méthyl-D-aspartique (NMDA) et la N,N-diméthylglycine. Alors que le NMDA est connu pour son rôle dans les événements neuroexcitateurs et comme un agoniste puissant d’un sous-type de récepteur du glutamate, la N,N-diméthylglycine est étudiée pour ses avantages potentiels dans l’amélioration des performances physiques et la réduction de la fatigue . Les caractéristiques structurales uniques de l’acide aspartique, N,N-diméthyl-, contribuent à ses propriétés biochimiques et à ses applications spécifiques.
Composés similaires :
- Acide N-méthyl-D-aspartique (NMDA)
- N,N-diméthylglycine
- N-méthylglycine (sarcosine)
L’acide aspartique, N,N-diméthyl-, se distingue par ses interactions spécifiques avec les cibles moléculaires et ses applications thérapeutiques potentielles en neurologie.
Propriétés
Numéro CAS |
2503-47-1 |
|---|---|
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
Clé InChI |
AXWJKQDGIVWVEW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



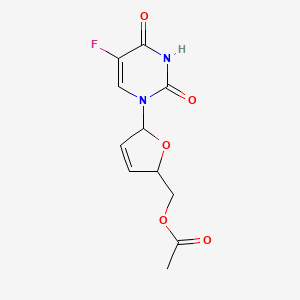
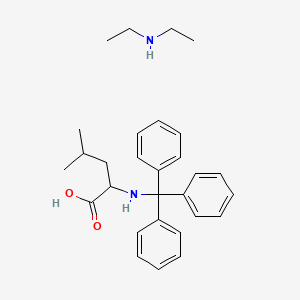
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)
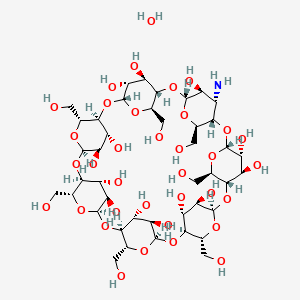


![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)
![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)

![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)
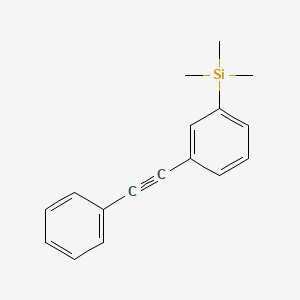
![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)
